molecular formula C16H16N2O8S B5265699 methyl 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B5265699
M. Wt: 396.4 g/mol
InChI Key: NVAWARAAFFCIHB-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a nitrobenzylidene moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then esterified using methyl iodide in the presence of a base like potassium carbonate to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxidized products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. The nitrobenzylidene moiety can interact with enzymes and proteins, potentially inhibiting their activity. The thiazolidine ring may also play a role in binding to biological targets, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5E)-5-(3-methoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
  • Methyl 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Uniqueness

Methyl 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the propanoate ester differentiates it from similar compounds, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O8S/c1-4-26-11-6-9(5-10(13(11)19)18(23)24)7-12-14(20)17(16(22)27-12)8(2)15(21)25-3/h5-8,19H,4H2,1-3H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAWARAAFFCIHB-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)N(C(=O)S2)C(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.